molecular formula C11H11ClN2O3 B045521 1-(2-Chloropyridine-4-carbonyl)-L-proline CAS No. 123412-45-3

1-(2-Chloropyridine-4-carbonyl)-L-proline

Cat. No. B045521
M. Wt: 254.67 g/mol
InChI Key: KWIHFAPGRNEIHW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloropyridine-4-carbonyl)-L-proline, also known as CPCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a proline derivative that contains a chloropyridine group, which gives it unique properties that make it useful in various fields of study. In

Mechanism Of Action

The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-L-proline involves the inhibition of specific enzymes that are involved in various biochemical processes. For example, 1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting the activity of acetylcholinesterase, 1-(2-Chloropyridine-4-carbonyl)-L-proline can increase the concentration of acetylcholine in the brain, leading to improved cognitive function.

Biochemical And Physiological Effects

1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to have various biochemical and physiological effects. For example, 1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various biochemical processes, including neurotransmitter metabolism, making 1-(2-Chloropyridine-4-carbonyl)-L-proline a promising therapeutic agent for the treatment of various neurological disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(2-Chloropyridine-4-carbonyl)-L-proline in lab experiments is its high purity, which allows for accurate and reproducible results. 1-(2-Chloropyridine-4-carbonyl)-L-proline is also stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of using 1-(2-Chloropyridine-4-carbonyl)-L-proline is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research involving 1-(2-Chloropyridine-4-carbonyl)-L-proline. One potential direction is the development of 1-(2-Chloropyridine-4-carbonyl)-L-proline derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Another direction is the investigation of the potential applications of 1-(2-Chloropyridine-4-carbonyl)-L-proline in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-L-proline and its potential side effects.
Conclusion:
In conclusion, 1-(2-Chloropyridine-4-carbonyl)-L-proline is a promising compound that has potential applications in various fields of scientific research. Its unique properties, including its ability to inhibit specific enzymes, make it a promising therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the potential of 1-(2-Chloropyridine-4-carbonyl)-L-proline and its derivatives in scientific research and clinical settings.

Synthesis Methods

The synthesis of 1-(2-Chloropyridine-4-carbonyl)-L-proline involves the reaction of L-proline with 2-chloropyridine-4-carbonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds via an acylation mechanism, resulting in the formation of 1-(2-Chloropyridine-4-carbonyl)-L-proline as a white crystalline solid. This synthesis method has been optimized to produce high yields of 1-(2-Chloropyridine-4-carbonyl)-L-proline with purity greater than 98%.

Scientific Research Applications

1-(2-Chloropyridine-4-carbonyl)-L-proline has been extensively studied for its potential applications in scientific research. One of the most significant applications of 1-(2-Chloropyridine-4-carbonyl)-L-proline is in the field of medicinal chemistry. 1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to inhibit the activity of enzymes that are involved in the progression of these diseases, making it a promising therapeutic agent.

properties

CAS RN

123412-45-3

Product Name

1-(2-Chloropyridine-4-carbonyl)-L-proline

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

IUPAC Name

(2S)-1-(2-chloropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H11ClN2O3/c12-9-6-7(3-4-13-9)10(15)14-5-1-2-8(14)11(16)17/h3-4,6,8H,1-2,5H2,(H,16,17)/t8-/m0/s1

InChI Key

KWIHFAPGRNEIHW-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)O

SMILES

C1CC(N(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)O

synonyms

N-(2-Chloropyridine-4-carbonyl)-L-proline

Origin of Product

United States

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